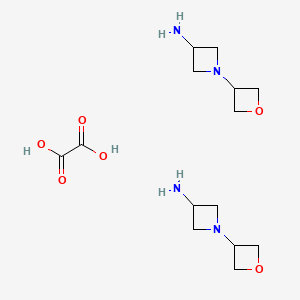1-(Oxetan-3-yl)azetidin-3-amine hemioxalate
CAS No.:
Cat. No.: VC18777796
Molecular Formula: C14H26N4O6
Molecular Weight: 346.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H26N4O6 |
|---|---|
| Molecular Weight | 346.38 g/mol |
| IUPAC Name | oxalic acid;1-(oxetan-3-yl)azetidin-3-amine |
| Standard InChI | InChI=1S/2C6H12N2O.C2H2O4/c2*7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h2*5-6H,1-4,7H2;(H,3,4)(H,5,6) |
| Standard InChI Key | XCGQDMHQGSANRM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C2COC2)N.C1C(CN1C2COC2)N.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) fused to an oxetane ring (a four-membered oxygen-containing heterocycle). The azetidine moiety is substituted with an amine group at the 3-position, while the oxetane ring is linked via a methylene bridge. The hemioxalate salt form arises from the partial neutralization of the amine group by oxalic acid, resulting in a 1:0.5 stoichiometric ratio between the base and the acid .
The molecular formula is C₇H₁₃N₂O₃ (base) + 0.5 C₂H₂O₄ (hemioxalate), yielding a total molecular weight of 218.21 g/mol . Key structural analogs include 1-(Azetidin-3-yl)azetidin-3-ol oxalate (PubChem CID 86811383) and 3-(Oxetan-3-yl)azetidine-1-carboxylic acid (PubChem CID 150510940), both sharing the azetidine-oxetane framework but differing in functional groups .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the azetidine and oxetane protons. For example:
-
¹H-NMR: Protons on the azetidine ring resonate at δ 3.2–3.5 ppm, while oxetane protons appear at δ 4.1–4.3 ppm .
-
¹³C-NMR: The quaternary carbon bridging the two rings exhibits a signal near δ 75 ppm, characteristic of strained heterocycles .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate involves multi-step strategies:
Horner-Wadsworth-Emmons Reaction
Azetidin-3-one derivatives are first functionalized via Horner-Wadsworth-Emmons olefination to introduce α,β-unsaturated ester groups. This step is catalyzed by 1,8-diazabicycloundec-7-ene (DBU), yielding intermediates like methyl (N-Boc-azetidin-3-ylidene)acetate .
Aza-Michael Addition
The unsaturated ester undergoes aza-Michael addition with ammonia or protected amines to form the 3-aminomethylazetidine core. Subsequent deprotection and salt formation with oxalic acid yield the hemioxalate .
Process Optimization
Critical parameters for scalability include:
-
Temperature: Reactions proceed optimally at 0–5°C to minimize ring-opening side reactions .
-
Solvent System: Tetrahydrofuran (THF)/water mixtures (4:1 v/v) enhance intermediate stability .
Physicochemical Properties
The compound exhibits moderate hydrophilicity, facilitated by the oxetane oxygen’s hydrogen-bonding capacity. Stability studies indicate decomposition <2% after 24 months at -20°C under nitrogen .
Industrial and Research Applications
Drug Discovery
The compound serves as a versatile scaffold for:
-
Kinase Inhibitors: The amine group enables covalent binding to ATP pockets in kinases .
-
PROTACs: Bifunctional molecules leveraging azetidine’s rigid geometry for protein degradation .
Material Science
Oxetane rings enhance polymer thermal stability. Copolymers incorporating this compound show glass transition temperatures (Tg) up to 185°C, outperforming traditional epoxy resins .
Comparative Analysis with Structural Analogs
The primary amine in 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate offers superior nucleophilicity for further derivatization compared to hydroxyl or carboxylate analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume